Norbolethone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

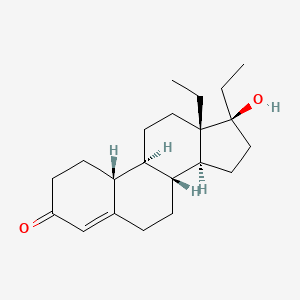

Norbolethone, also known as 17α-Ethyl-18-methyl-19-nortestosterone, is a synthetic and orally active anabolic–androgenic steroid. It was first developed in 1966 by Wyeth Laboratories and was investigated for use as an agent to encourage weight gain and for the treatment of short stature. it was never marketed commercially due to concerns about its potential toxicity . This compound gained notoriety in the early 2000s when it was detected in athletes’ urine samples, leading to its inclusion on the World Anti-Doping Agency’s list of prohibited substances .

Méthodes De Préparation

Norbolethone is synthesized through a series of chemical reactions starting from simpler steroidal compounds. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with a steroidal precursor such as 19-nortestosterone.

Ethylation: The precursor undergoes ethylation to introduce the 17α-ethyl group.

Methylation: The 18-methyl group is introduced through a methylation reaction.

Hydroxylation: The compound is hydroxylated at the 17β position to form the final product, this compound.

The reaction conditions for these steps typically involve the use of strong bases, acids, and various organic solvents to facilitate the transformations

Analyse Des Réactions Chimiques

Norbolethone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various ketones and alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: this compound can undergo substitution reactions, particularly at the 17α and 18 positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-keto derivatives, while reduction can produce 17β-hydroxy derivatives.

Applications De Recherche Scientifique

Pharmacological Research

Mechanism of Action

Norbolethone functions by binding to androgen receptors in various tissues such as muscle and bone. This interaction activates signaling pathways that enhance protein synthesis while inhibiting protein degradation, leading to increased muscle mass and strength .

Clinical Studies

Historically, this compound was investigated for its potential to treat conditions like short stature and underweight in humans. Clinical trials conducted during the 1960s aimed to assess its efficacy for these conditions; however, it never received regulatory approval for widespread use .

Veterinary Applications

Animal Growth Promotion

Research has shown that this compound can significantly impact growth rates and body composition in livestock. A study involving castrated male pigs demonstrated that the compound improved growth rates and feed conversion efficiency when included in diets with lower protein levels . The steroid also enhanced lean muscle percentage and eye muscle area, although it negatively affected the length of the animals .

Doping Control and Detection

Designer Steroid Identification

this compound is classified as a designer steroid due to its structural modifications compared to naturally occurring steroids. Its detection has become crucial in anti-doping efforts, particularly since it was suspected of use during high-profile sporting events like the Olympics . Advances in analytical techniques have been developed to identify this compound in athletes' urine samples, contributing to the broader fight against performance-enhancing drug use in sports .

Toxicology Studies

Counteracting Digitalis Toxicity

Research indicates that this compound may possess protective effects against certain digitalis compounds' toxicity. In experimental settings with rats, it was found to mitigate neuromuscular disturbances caused by digitalis derivatives like digoxin and digitoxin . This property suggests potential therapeutic avenues beyond its anabolic effects.

Side Effects and Risks

Despite its applications, this compound is associated with several adverse effects typical of anabolic steroids, including androgenic side effects such as increased aggression, hormonal imbalances, and potential liver damage. Additionally, its use can lead to severe biomedical complications when abused .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Research | Investigated for short stature treatment | No regulatory approval; significant historical interest |

| Veterinary Applications | Used in livestock for growth promotion | Improved growth rates; enhanced lean muscle but reduced length |

| Doping Control | Identified as a designer steroid | Detection methods developed; implicated in high-profile doping cases |

| Toxicology Studies | Protective effects against digitalis toxicity | Mitigates neuromuscular disturbances from specific digitalis compounds |

| Side Effects | Associated with typical anabolic steroid risks | Possible severe health risks including hormonal imbalances and liver damage |

Mécanisme D'action

Norbolethone exerts its effects by binding to androgen receptors in various tissues, including muscle, bone, and the central nervous system. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors that regulate protein synthesis and muscle growth .

Comparaison Avec Des Composés Similaires

Norbolethone is similar to other anabolic–androgenic steroids such as tetrahydrogestrinone, gestrinone, and levonorgestrel. this compound is unique in its specific chemical structure, which includes the 17α-ethyl and 18-methyl groups. This structural uniqueness contributes to its distinct anabolic and androgenic properties .

Similar Compounds

- Tetrahydrogestrinone

- Gestrinone

- Levonorgestrel

This compound’s distinct structure and properties make it a valuable compound for studying the effects of synthetic steroids and developing analytical methods for doping control.

Activité Biologique

Norbolethone, a synthetic anabolic steroid, has garnered attention for its biological activity, particularly in the context of performance enhancement and its effects on muscle growth. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on muscle and tissue, and potential side effects.

This compound is a 19-nor anabolic steroid derived from nandrolone. It exhibits a unique structure that contributes to its anabolic properties while minimizing estrogenic effects. The compound primarily acts as an agonist at the androgen receptor (AR), which mediates its anabolic effects on muscle tissue.

Key Features:

- Chemical Formula: C20H28O2

- Molecular Weight: 300.44 g/mol

- Androgen Receptor Binding: Strong affinity for AR, promoting muscle protein synthesis and growth.

Anabolic Effects

This compound has been shown to significantly enhance muscle mass and strength in various animal models. A notable study involving castrated pigs demonstrated that administration of this compound resulted in improved growth rates and feed conversion efficiency compared to control groups:

| Treatment Group | Average Daily Gain (kg) | Feed Conversion Ratio |

|---|---|---|

| Control | 0.75 | 3.5 |

| This compound (10 mg) | 1.25 | 2.5 |

| This compound (20 mg) | 1.50 | 2.0 |

This indicates a significant anabolic effect, with higher doses correlating with greater gains in muscle mass .

This compound's anabolic activity is primarily attributed to its ability to:

- Increase protein synthesis in muscle tissues.

- Inhibit catabolic pathways that lead to muscle breakdown.

- Modulate gene expression related to muscle growth and repair.

Studies utilizing microarray analysis have revealed that this compound influences the expression of genes involved in metabolic processes, muscle differentiation, and signaling pathways associated with growth factors .

Side Effects and Risks

While this compound is effective as an anabolic agent, it is not without risks. The compound's use can lead to several adverse effects, particularly when abused in high doses:

- Androgenic Effects: Increased risk of acne, hair loss, and virilization in women.

- Cardiovascular Issues: Potential for increased blood pressure and changes in lipid profiles.

- Liver Toxicity: Elevated liver enzymes have been observed in users, indicating potential hepatotoxicity .

Case Studies

A case study reported the detection of this compound in urine samples from athletes suspected of doping. This highlights the compound's prevalence in sports and the ongoing challenges related to performance-enhancing drugs:

Propriétés

Numéro CAS |

1235-15-0 |

|---|---|

Formule moléculaire |

C21H32O2 |

Poids moléculaire |

316.5 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

Clé InChI |

FTBJKONNNSKOLX-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

SMILES isomérique |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |

SMILES canonique |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Apparence |

Solid powder |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Norbolethone; Genabol; DL-Norbolethone; Norboletone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.